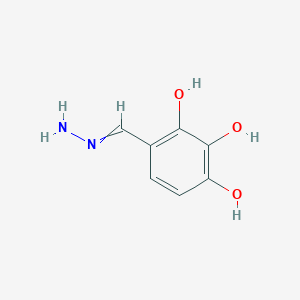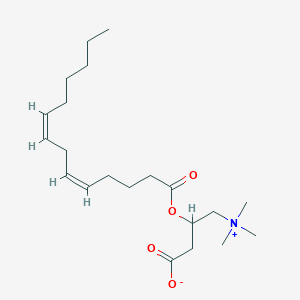
N-Desaminomethylsulfonyl-N-nitryl Dofetilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Desaminomethylsulfonyl-N-nitryl Dofetilide” is a chemical compound with the molecular formula C18H23N3O5S and a molecular weight of 393.46 g/mol . It is also known as "Dofetilide Impurity J" .
Molecular Structure Analysis
The molecular structure of “N-Desaminomethylsulfonyl-N-nitryl Dofetilide” consists of 18 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Antiarrhythmic Drug
“N-Desaminomethylsulfonyl-N-nitryl Dofetilide” is a chemical compound that belongs to the class of drugs known as antiarrhythmics . It is a derivative of Dofetilide, which is commonly used to treat irregular heartbeat or arrhythmia .
Treatment of Atrial Fibrillation and Atrial Flutter
This compound has been shown to be effective in treating a variety of arrhythmias, including atrial fibrillation and atrial flutter . It works by blocking the potassium channels in the heart, which slows the rate of electrical impulses and helps to restore a normal heart rhythm .
Treatment of Ventricular Tachycardia
In addition to atrial fibrillation and atrial flutter, “N-Desaminomethylsulfonyl-N-nitryl Dofetilide” is also used in the treatment of ventricular tachycardia . This is a condition where the lower chambers of the heart (the ventricles) beat very quickly and irregularly .
Inhibition of IKr Current
“N-Desaminomethylsulfonyl-N-nitryl Dofetilide” is a potent and selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr) which is responsible for repolarization of the heart .
Administration and Monitoring
This compound is mainly administered intravenously in hospitals and clinics under close medical supervision . It has a narrow therapeutic window, which means that the dosage must be carefully monitored to avoid potential side effects such as QT interval prolongation, a potentially life-threatening condition .
Research and Development
As a derivative of Dofetilide, “N-Desaminomethylsulfonyl-N-nitryl Dofetilide” is of interest in the field of pharmaceutical research and development. It may serve as a useful tool in the study of cardiac electrophysiology and the development of new antiarrhythmic drugs .
Mecanismo De Acción
Target of Action
N-Desaminomethylsulfonyl-N-nitryl Dofetilide is a derivative of Dofetilide , which is a class III antiarrhythmic agent . The primary target of Dofetilide is the rapid component of the delayed rectifier potassium current (IKr) . This current is crucial for the repolarization phase of the cardiac action potential .
Mode of Action
Dofetilide works by selectively blocking the IKr ion channel . This action prolongs the cardiac action potential duration and refractory period, thereby delaying the time to recurrence of atrial fibrillation and atrial flutter . It is expected that N-Desaminomethylsulfonyl-N-nitryl Dofetilide would have a similar mode of action.
Biochemical Pathways
The blocking of the IKr ion channel affects the cardiac electrical conduction pathways . This results in a delay in repolarization and prolongation of the QT interval . The prolongation of the QT interval can lead to a decrease in the heart rate and help maintain normal sinus rhythm .
Pharmacokinetics
Dofetilide, the parent drug, is known to be well-absorbed after oral administration, and it undergoes minimal metabolism . It is primarily excreted unchanged in the urine . The pharmacokinetic properties of N-Desaminomethylsulfonyl-N-nitryl Dofetilide might be similar, but further studies are needed to confirm this.
Result of Action
The result of the action of N-Desaminomethylsulfonyl-N-nitryl Dofetilide is likely to be similar to that of Dofetilide. It may help in the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter, and for the chemical cardioversion to sinus rhythm from atrial fibrillation and flutter .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desaminomethylsulfonyl-N-nitryl Dofetilide involves the conversion of Dofetilide to the target compound through a series of reactions.", "Starting Materials": [ "Dofetilide", "Methylsulfonyl chloride", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Water" ], "Reaction": [ "Dofetilide is reacted with methylsulfonyl chloride in the presence of a base to form N-Methylsulfonyl Dofetilide.", "N-Methylsulfonyl Dofetilide is then reacted with sodium nitrite and acetic acid to form N-Methylsulfonyl-N-nitryl Dofetilide.", "N-Methylsulfonyl-N-nitryl Dofetilide is then reacted with sodium acetate and water to form N-Desaminomethylsulfonyl-N-nitryl Dofetilide." ] } | |
Número CAS |
115256-45-6 |
Nombre del producto |
N-Desaminomethylsulfonyl-N-nitryl Dofetilide |
Fórmula molecular |
C₁₈H₂₃N₃O₅S |
Peso molecular |
393.46 |
Sinónimos |
N-[4-[2-[methyl[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]-methanesulfonamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)
